[S,(+)]-α-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid [S,(+)]-α-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
Brand Name: Vulcanchem
CAS No.: 123016-21-7
VCID: VC0054917
InChI: InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1
SMILES: CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Molecular Formula: C23H19NO3
Molecular Weight: 357.4 g/mol

[S,(+)]-α-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid

CAS No.: 123016-21-7

Main Products

VCID: VC0054917

Molecular Formula: C23H19NO3

Molecular Weight: 357.4 g/mol

[S,(+)]-α-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid - 123016-21-7

CAS No. 123016-21-7
Product Name [S,(+)]-α-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
Molecular Formula C23H19NO3
Molecular Weight 357.4 g/mol
IUPAC Name (2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid
Standard InChI InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1
Standard InChIKey QWFAMXAVDCZEBZ-HNNXBMFYSA-N
Isomeric SMILES C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Canonical SMILES CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Synonyms S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
WY 50295
WY 50295K
WY-50295 tromethamine salt
WY-50295K
WY50295K
PubChem Compound 129863
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator